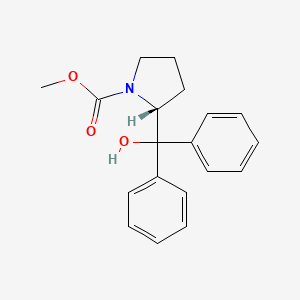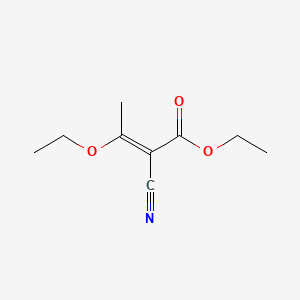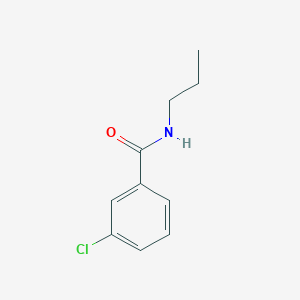
9-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorononane
Descripción general
Descripción
2,4-Dinitrophenoxy ethanol (DNE) can be considered as a suitable plasticizer for propellants based on cellulose acetate .
Synthesis Analysis
DNE was synthesized in two forms, raw and pure products, which were analyzed by FTIR spectroscopy, 1 H-NMR and 13 C-NMR spectroscopy, elemental analysis, gas chromatography, mass spectrometry and high-performance liquid chromatography .Aplicaciones Científicas De Investigación
PFNS has been extensively studied for its potential applications in various fields of science, including environmental science, analytical chemistry, and materials science. PFNS has been used as a surfactant in electroplating to improve the surface properties of metals and prevent the formation of defects. PFNS has also been used as a lubricant in the semiconductor industry to reduce friction and wear on the surfaces of electronic devices.
Mecanismo De Acción
PFNS is a fluorinated substance that has unique properties due to its highly hydrophobic nature. PFNS can form stable monolayers at the air-water interface, which makes it an effective surfactant. The mechanism of action of PFNS is based on its ability to reduce the surface tension of water, which leads to the formation of stable monolayers on the surface of metals and electronic devices.
Biochemical and Physiological Effects
PFNS has been shown to have low toxicity and is not metabolized by the human body. However, PFNS can accumulate in the environment and has been detected in various biological samples, including human blood and breast milk. The long-term effects of PFNS exposure on human health are not well understood and require further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PFNS has several advantages for use in scientific research, including its high stability, low toxicity, and unique surface properties. However, PFNS is highly hydrophobic and can be difficult to dissolve in water or other polar solvents, which can limit its use in certain applications. PFNS can also be expensive to synthesize, which can be a limitation for some research groups.
Direcciones Futuras
Future research on PFNS could focus on its potential applications in environmental remediation, analytical chemistry, and materials science. PFNS could be used as a surfactant in oil spill cleanup efforts to improve the efficiency of oil recovery. PFNS could also be used as a coating material for electronic devices to improve their durability and reduce the need for frequent maintenance. Additionally, research could focus on the long-term effects of PFNS exposure on human health and the environment to better understand its potential risks and benefits.
Conclusion
In conclusion, PFNS is a fluorinated substance that has unique properties and has been extensively studied for its potential applications in various fields of science. PFNS can be synthesized through a cost-effective and viable method, making it a valuable option for scientific research. Future research on PFNS could lead to new discoveries and applications in environmental science, analytical chemistry, and materials science.
Propiedades
IUPAC Name |
1-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononoxy)-2,4-dinitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6F16N2O5/c16-8(17)10(20,21)12(24,25)14(28,29)15(30,31)13(26,27)11(22,23)9(18,19)4-38-7-2-1-5(32(34)35)3-6(7)33(36)37/h1-3,8H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABWSENIPBYGOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6F16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B3041732.png)











